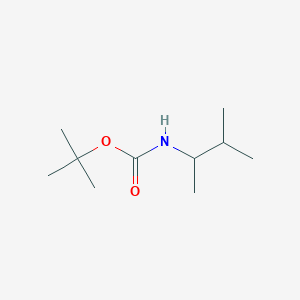

tert-butyl N-(3-methylbutan-2-yl)carbamate

Description

Significance of Carbamate (B1207046) Functional Groups in Organic Synthesis

Carbamates, esters of carbamic acid, are a class of organic compounds that have garnered considerable attention in the field of synthetic organic chemistry. nih.gov Their utility stems from their dual nature as both structurally robust and readily cleavable moieties under specific conditions. This unique characteristic makes them ideal as protecting groups for amines. nih.govmasterorganicchemistry.com The carbamate functionality effectively attenuates the nucleophilicity and basicity of the parent amine, preventing it from participating in undesired side reactions while other parts of a molecule are being modified. masterorganicchemistry.com Beyond their role in protection strategies, carbamates are also integral components of many biologically active molecules and are recognized as important pharmacophores in drug discovery. nih.govnih.govacs.orgepa.govacs.org

The tert-Butyloxycarbonyl (Boc) Group as a Pervasive N-Protecting Group

Among the various carbamate-based protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its widespread application and versatility. organic-chemistry.orgfishersci.co.ukchemistrysteps.com The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. fishersci.co.ukderpharmachemica.comsigmaaldrich.com This process is generally high-yielding and tolerant of a wide range of functional groups. derpharmachemica.com

The popularity of the Boc group is largely attributed to its stability under a broad spectrum of reaction conditions, including those that are basic, nucleophilic, and reductive. organic-chemistry.org Conversely, it can be readily removed under acidic conditions, often using reagents like trifluoroacetic acid (TFA), which proceeds via a mechanism that generates the volatile byproducts isobutene and carbon dioxide. chemistrysteps.com This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of other protecting groups, a crucial aspect in multi-step syntheses. masterorganicchemistry.com

Research Context and Relevance of tert-butyl N-(3-methylbutan-2-yl)carbamate

This compound is a specific iteration of a Boc-protected amine. Its structure incorporates a chiral secondary amine, 3-methyl-2-butanamine, which makes it a valuable building block in asymmetric synthesis. The presence of the Boc protecting group allows for the controlled introduction of this chiral fragment into larger molecules.

While detailed research findings exclusively focused on this compound are not extensively documented in publicly available literature, its relevance can be inferred from the broader applications of chiral Boc-protected amines in the synthesis of complex target molecules, particularly in the pharmaceutical industry. These compounds often serve as key intermediates in the construction of enantiomerically pure drugs, where specific stereochemistry is critical for therapeutic efficacy.

Below is a data table summarizing the key chemical properties of (S)-tert-butyl N-(3-methylbutan-2-yl)carbamate, the S-enantiomer of the compound.

| Property | Value |

| CAS Number | 293305-72-3 |

| Molecular Formula | C10H21NO2 |

| Molecular Weight | 187.28 g/mol |

| MDL Number | MFCD18831341 |

Data sourced from chemical supplier Synblock. synblock.com

The study and application of compounds like this compound are indicative of the ongoing efforts in synthetic chemistry to develop efficient and stereoselective methods for the construction of complex molecular architectures. The principles of carbamate chemistry and the robust nature of the Boc protecting group provide a reliable platform for the utilization of such chiral building blocks in the synthesis of novel and medicinally important compounds.

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

tert-butyl N-(3-methylbutan-2-yl)carbamate |

InChI |

InChI=1S/C10H21NO2/c1-7(2)8(3)11-9(12)13-10(4,5)6/h7-8H,1-6H3,(H,11,12) |

InChI Key |

AXYWAWQXZRZXSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl N 3 Methylbutan 2 Yl Carbamate and Analogous Boc Protected Amines

Direct N-tert-Butoxycarbonylation of Amines

Direct N-tert-butoxycarbonylation is the most common and straightforward method for the synthesis of Boc-protected amines. This typically involves the reaction of the amine with an electrophilic source of the Boc group.

Di-tert-butyl dicarbonate (B1257347), commonly referred to as Boc anhydride (B1165640) (Boc₂O), is the most prevalent reagent for the introduction of the Boc protecting group due to its commercial availability, high stability, and low price. The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine and byproducts such as tert-butanol (B103910) and carbon dioxide.

The N-tert-butoxycarbonylation of amines using Boc₂O can be effectively carried out under both aqueous and anhydrous conditions, offering flexibility depending on the substrate's solubility and other functional groups present.

Anhydrous Conditions: In non-aqueous solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane, the reaction is often performed in the presence of a base such as triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), or 4-(dimethylamino)pyridine (DMAP). The base is not strictly necessary but is often used to neutralize the protonated amine, driving the reaction to completion. Solvent-free conditions have also been reported, where the amine is stirred directly in molten Boc₂O, offering a greener alternative by eliminating the need for organic solvents.

Aqueous Conditions: For water-soluble amines, such as amino acids, the reaction is frequently conducted in a biphasic system or a mixture of water and a miscible organic solvent like dioxane, THF, or acetone. In these cases, an inorganic base like sodium bicarbonate or sodium hydroxide (B78521) is commonly used. Catalyst-free N-tert-butoxycarbonylation of amines in water has been shown to proceed chemoselectively, avoiding side products. While Boc₂O can react with water, its reaction with amines is generally much faster, allowing for high yields of the desired product.

| Condition | Typical Solvents | Common Bases | Advantages | Disadvantages |

|---|---|---|---|---|

| Anhydrous | THF, Dichloromethane, Acetonitrile, Solvent-free | Triethylamine, DMAP | Suitable for water-sensitive substrates. | Requires dry solvents and inert atmosphere for sensitive reactions. |

| Aqueous | Water, Water/THF, Water/Dioxane | Sodium Bicarbonate, Sodium Hydroxide | Ideal for water-soluble amines (e.g., amino acids), often milder. | Potential for hydrolysis of Boc₂O, may require biphasic system. |

A significant advantage of using Boc₂O is the ability to achieve chemoselective protection of amines in the presence of other nucleophilic functional groups, such as hydroxyl (-OH) and thiol (-SH) groups. Amines are generally more nucleophilic than alcohols or thiols, allowing for selective reaction.

By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of reagents), it is possible to protect a primary or secondary amine without affecting other functional groups. For instance, amino alcohols can be selectively N-protected without the formation of oxazolidinone side products. In molecules with multiple amino groups, such as diamines, mono-N-Boc protection can often be achieved by using a stoichiometric amount of Boc₂O. The use of certain catalysts can further enhance this chemoselectivity.

Catalytic Approaches for tert-Butoxycarbonylation

To improve the efficiency, selectivity, and environmental footprint of the N-tert-butoxycarbonylation reaction, various catalytic methods have been developed. These approaches often allow for milder reaction conditions, shorter reaction times, and reduced amounts of reagents.

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as effective catalysts and reaction media for a variety of organic transformations, including N-Boc protection. 1-Alkyl-3-methylimidazolium cation-based ionic liquids can efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. The catalytic role is believed to involve the electrophilic activation of Boc₂O through hydrogen bond formation with the ionic liquid. Brønsted acidic ionic liquids, such as 1-methylimidazolium (B8483265) tetrafluoroborate, have also been shown to be effective catalysts for this transformation under solvent-free conditions.

Heterogeneous catalysts offer significant advantages in terms of ease of separation, recovery, and reusability, aligning with the principles of green chemistry. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has been identified as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines.

This catalytic system operates effectively at room temperature and under solvent-free conditions, providing high yields of the desired N-Boc amines in short reaction times. The solid-supported acid activates the Boc₂O, facilitating the nucleophilic attack by the amine. This method has demonstrated broad applicability for various aliphatic and aromatic amines and shows excellent chemoselectivity for amines in the presence of hydroxyl groups. Other solid acid catalysts, such as Amberlyst-15, have also been successfully employed for this purpose.

| Catalytic Approach | Example Catalyst | Key Features | Reaction Conditions |

|---|---|---|---|

| Ionic Liquid Catalysis | 1-Alkyl-3-methylimidazolium salts | Excellent chemoselectivity, acts as both solvent and catalyst. | Often solvent-free, room temperature. |

| Heterogeneous Acid Catalysis | HClO₄-SiO₂ | Reusable, inexpensive, high efficiency, solvent-free. | Solvent-free, room temperature. |

Solvent-Catalyst Systems (e.g., Hexafluoroisopropanol)

An efficient and environmentally conscious method for the N-tert-butoxycarbonylation of amines involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and an organocatalyst. This system facilitates the chemoselective mono-N-Boc protection of a diverse array of amines using di-tert-butyl dicarbonate ((Boc)₂O). The process is notable for its rapid reaction times, often completing within 5 to 30 minutes at room temperature, and providing excellent yields of the desired N-Boc derivatives, sometimes up to 99%.

A key advantage of the HFIP system is the avoidance of common side reactions, such as the formation of isocyanates, ureas, or N,N-di-Boc products. The protocol is applicable to a wide variety of structurally diverse amines, including primary, secondary, aromatic, heterocyclic, and sterically hindered substrates. Furthermore, HFIP can be recovered through fractional distillation and reused without a discernible loss in catalytic activity, enhancing the sustainability of the process. The reaction's progress is often visually indicated by the immediate effervescence caused by the release of carbon dioxide. When compared with other catalytic systems, HFIP has demonstrated superior performance in both reaction time and product yield.

| Catalyst/Solvent System | Substrate | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| HFIP | Aniline | 5 min | 98% | |

| HClO₄–SiO₂ (Solvent-free) | Aniline | 45 min | 96% | |

| Iodine (Solvent-free) | Aniline | 1.5 h | 98% | |

| None (Water) | Benzylamine | 8 min | 98% | |

| HFIP | Benzylamine | 5 min | 99% |

Use of Active Esters and Other Boc Derivatives

While di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for introducing the Boc group, several other active esters and Boc derivatives can also be employed. These alternative reagents are particularly useful in specific synthetic contexts. The choice of reagent can influence the reaction conditions and selectivity.

A variety of agents have been developed for this purpose, including:

2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) : This reagent is effective for mono-carbamate protection but may require careful control of temperature and pH during the reaction.

tert-Butyl Azidoformate (Boc-N₃) : Another established reagent for Boc group installation.

N-(tert-Butoxycarbonyloxy)amine (Boc-ONH₂) : This derivative serves as an alternative for the N-tert-butoxycarbonylation of amines.

Other less common but effective reagents include Boc-OCH(Cl)CCl₃, Boc-Cl, and Boc-F. These varied reagents provide chemists with a toolkit to address different substrate sensitivities and reaction requirements for the synthesis of compounds like tert-butyl N-(3-methylbutan-2-yl)carbamate.

| Reagent Name | Abbreviation | Notes | Reference |

|---|---|---|---|

| Di-tert-butyl dicarbonate | (Boc)₂O / Boc Anhydride | Most common, flexible reaction conditions. | |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | Boc-ON | Effective but may require strict pH and temperature control. | |

| tert-Butyl Azidoformate | Boc-N₃ | Alternative Boc-donating reagent. | |

| N-(tert-Butoxycarbonyloxy)amine | Boc-ONH₂ | Used for introducing the Boc group. |

Carbamate (B1207046) Formation via Rearrangement Reactions

Molecular rearrangements, particularly the Curtius rearrangement, offer a powerful and versatile pathway for converting carboxylic acids into their corresponding Boc-protected amines. This transformation proceeds through an acyl azide (B81097) and an isocyanate intermediate.

Curtius Rearrangement from Carboxylic Acid Precursors

The Curtius rearrangement is fundamentally the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. This reaction is broadly applicable to a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants, and is tolerant of many functional groups. A significant advantage of this method is the retention of stereochemistry at the migrating R group.

Modern applications of the Curtius rearrangement often favor one-pot procedures that convert a carboxylic acid directly into the final carbamate without isolating the potentially unstable acyl azide intermediate. Reagents such as diphenylphosphoryl azide (DPPA) are commonly used for this direct conversion. An alternative one-pot method involves reacting the carboxylic acid with di-tert-butyl dicarbonate and sodium azide. Mechanistic studies suggest that the thermal rearrangement is a concerted process, avoiding the formation of a free acyl nitrene intermediate.

Isocyanate Intermediate Trapping

The isocyanate generated during the Curtius rearrangement is a key intermediate that can be "trapped" by various nucleophiles to yield different products. For the synthesis of this compound, the precursor isocyanate would be trapped with tert-butanol (t-BuOH). This specific trapping step is a cornerstone for producing Boc-protected amines via this route.

The efficiency of trapping the isocyanate with t-BuOH can be slow. To address this, catalytic systems have been developed. For instance, a one-pot method developed by Lebel and Leogane utilizes a combination of di-tert-butyl dicarbonate, sodium azide, tetrabutylammonium (B224687) bromide, and a catalytic amount of zinc(II) triflate. In this system, the zinc catalyst is believed to accelerate the nucleophilic attack of t-BuOH on the isocyanate, which is the rate-limiting step, allowing the reaction to proceed efficiently at a lower temperature of 40 °C.

The versatility of the isocyanate intermediate allows for the synthesis of various amine derivatives by changing the nucleophile, as shown in the table below.

| Nucleophile | Resulting Product Class | Example Product | Reference |

|---|---|---|---|

| tert-Butanol (t-BuOH) | Boc-protected Amine (Carbamate) | tert-butyl N-R-carbamate | |

| Benzyl Alcohol | Cbz-protected Amine (Carbamate) | benzyl N-R-carbamate | |

| Water (H₂O) | Primary Amine | R-NH₂ (via unstable carbamic acid) | |

| Amine (R'-NH₂) | Urea | R-NH-C(O)-NH-R' |

Reductive Amination Strategies

Reductive amination provides a direct and highly efficient route to secondary amines, which can be protected in situ to yield the desired Boc-carbamate. This approach constructs the crucial C-N bond and protects the resulting amine in a single, streamlined process.

Condensation of Amine Precursors with Aldehyde Intermediates

A powerful one-pot tandem direct reductive amination/N-Boc protection procedure has been developed for the synthesis of N-Boc protected secondary amines. This method involves the initial condensation of a primary amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate. To synthesize this compound, this would involve the reaction of 3-methyl-2-butanone (B44728) with an amine source.

The in situ formed imine is then reduced, typically using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). A key innovation in this tandem approach is the inclusion of di-tert-butyl dicarbonate in the reaction mixture. The (Boc)₂O rapidly traps the newly formed secondary amine, converting it to the corresponding N-Boc carbamate. This immediate protection step is highly advantageous as it effectively prevents common side reactions, most notably the overalkylation of the product to form tertiary amines. This one-pot procedure is recognized for its efficiency, selectivity, and versatility, consistently providing high yields of the desired protected secondary amines.

| Aldehyde | Amine | Yield of N-Boc Product (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Methyl 7-aminoheptanoate | 88% | |

| 4-Methoxybenzaldehyde | Methyl 7-aminoheptanoate | 85% | |

| Cyclohexanecarboxaldehyde | Benzylamine | 92% | |

| Isovaleraldehyde | Benzylamine | 89% |

Transformations from Pre-functionalized Substrates

A common and stereoselective route to this compound originates from the readily available and chiral amino acid, L-valine. This pathway involves a multi-step sequence, beginning with the protection of the amino group, followed by reduction of the carboxylic acid functionality, and culminating in the deoxygenation of the resulting primary alcohol.

The initial step is the protection of the amino group of L-valine as its tert-butoxycarbonyl (Boc) derivative, N-Boc-L-valine. This is typically achieved by reacting L-valine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide or triethylamine, in a suitable solvent system like a mixture of tetrahydrofuran and water. rsc.orgprepchem.com This reaction proceeds in high yield, providing a stable intermediate for subsequent transformations.

The carboxylic acid moiety of N-Boc-L-valine is then reduced to a primary alcohol, yielding N-Boc-L-valinol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is commonly employed for this transformation. orgsyn.org The reaction requires careful control due to the high reactivity of LiAlH₄.

The final and crucial step is the deoxygenation of the primary alcohol of N-Boc-L-valinol to afford the target compound, this compound. A well-established method for this transformation is the Barton-McCombie deoxygenation. alfa-chemistry.comnrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This two-step radical-mediated process first involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate or a thionocarbonate. This is followed by treatment with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom donor, typically tributyltin hydride (n-Bu₃SnH), to effect the removal of the hydroxyl group.

| Step | Reactant | Reagents | Product | Typical Yield |

| 1 | L-Valine | Di-tert-butyl dicarbonate (Boc₂O), NaOH | N-Boc-L-valine | >90% |

| 2 | N-Boc-L-valine | Lithium aluminum hydride (LiAlH₄) | N-Boc-L-valinol | 70-85% |

| 3 | N-Boc-L-valinol | 1. NaH, CS₂, MeI; 2. n-Bu₃SnH, AIBN | This compound | 60-80% |

An alternative synthetic route to this compound involves the reduction of an amide precursor. This approach begins with the synthesis of N-Boc-L-valinamide, which is then reduced to the corresponding amine using a potent reducing agent.

N-Boc-L-valinamide can be prepared from N-Boc-L-valine through standard amide bond formation methodologies. For instance, activation of the carboxylic acid of N-Boc-L-valine with a coupling agent such as ethyl chloroformate, followed by reaction with ammonia, yields the desired amide.

The subsequent reduction of the primary amide to the primary amine is a key transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, readily reducing amides to their corresponding amines in good yields. ic.ac.ukmasterorganicchemistry.comresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent like THF. It is important to note that the Boc protecting group is generally stable under these reducing conditions.

| Step | Reactant | Reagents | Product | Typical Yield |

| 1 | N-Boc-L-valine | Ethyl chloroformate, NH₃ | N-Boc-L-valinamide | 80-90% |

| 2 | N-Boc-L-valinamide | Lithium aluminum hydride (LiAlH₄) | This compound | 70-85% |

A third synthetic strategy involves the construction of the carbon skeleton through the addition of a Grignard reagent to a suitable carbonyl intermediate. This approach offers a convergent synthesis where two key fragments are joined in a single step.

A plausible carbonyl intermediate for this synthesis is N-Boc-2-amino-3-butanone. This ketone can be synthesized from a readily available N-Boc protected amino acid, such as N-Boc-L-alanine. The carboxylic acid of N-Boc-L-alanine can be converted to a Weinreb amide, which upon reaction with a methyl Grignard reagent (CH₃MgBr), would furnish the desired ketone.

The final step involves the addition of a second equivalent of a methyl Grignard reagent to the ketone functionality of N-Boc-2-amino-3-butanone. This nucleophilic addition reaction, followed by an aqueous workup, would yield a tertiary alcohol. Subsequent deoxygenation of this tertiary alcohol, for instance via a two-step reduction of the corresponding xanthate, would lead to the formation of this compound. fiveable.melibretexts.orgyoutube.com

| Step | Reactant | Reagents | Product | Plausible Yield |

| 1 | N-Boc-L-alanine | 1. N,O-Dimethylhydroxylamine, coupling agent; 2. CH₃MgBr | N-Boc-2-amino-3-butanone | 60-70% |

| 2 | N-Boc-2-amino-3-butanone | 1. CH₃MgBr; 2. H₂O | tert-butyl N-(2-hydroxy-3-methylbutan-2-yl)carbamate | 70-80% |

| 3 | tert-butyl N-(2-hydroxy-3-methylbutan-2-yl)carbamate | 1. NaH, CS₂, MeI; 2. n-Bu₃SnH, AIBN | This compound | 50-70% |

Stereochemical Control and Aspects in the Synthesis of Tert Butyl N 3 Methylbutan 2 Yl Carbamate

Enantioselective Synthetic Routes

The establishment of the absolute configuration at the chiral centers of tert-butyl N-(3-methylbutan-2-yl)carbamate can be achieved through various enantioselective synthetic approaches. These methods are designed to selectively produce one enantiomer over the other, a critical consideration in the synthesis of chiral molecules.

Chiral pool synthesis leverages the inherent chirality of readily available natural products to introduce stereocenters into the target molecule. For the synthesis of this compound, amino acids such as L-valine serve as excellent starting materials due to their defined stereochemistry and structural similarity to the target's backbone.

A plausible synthetic pathway commencing from L-valine would involve the reduction of the carboxylic acid functionality to a primary alcohol, followed by conversion of the amino group into a suitable leaving group. Subsequent nucleophilic displacement and further functional group manipulations can lead to the desired 3-methylbutan-2-amine skeleton with a controlled stereochemistry at the C3 position, inherited from the parent amino acid. The stereocenter at C2 would then be established in a subsequent diastereoselective step. The final step would involve the protection of the amine with a tert-butoxycarbonyl (Boc) group.

Table 1: Illustrative Chiral Pool Synthesis Route from L-Valine

| Step | Reaction | Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Reduction of Carboxylic Acid | LiAlH₄, THF, 0 °C to rt | (S)-2-amino-3-methylbutan-1-ol |

| 2 | Protection of Amine | (Boc)₂O, Et₃N, CH₂Cl₂ | tert-butyl N-((S)-1-hydroxy-3-methylbutan-2-yl)carbamate |

| 3 | Activation of Hydroxyl Group | MsCl, Et₃N, CH₂Cl₂, 0 °C | Mesylate intermediate |

This table presents a representative, not exhaustive, synthetic sequence.

Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of chiral amines and their derivatives. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of the chiral 3-methylbutan-2-amine precursor, several catalytic methods can be envisioned.

One such method is the asymmetric reductive amination of a prochiral ketone, 3-methylbutan-2-one. This reaction, employing a chiral catalyst, can directly furnish the chiral amine with high enantioselectivity. Chiral secondary amine catalysts, such as those derived from proline or cinchona alkaloids, have proven effective in activating α,β-unsaturated aldehydes for various asymmetric transformations and can be adapted for related reactions. nih.govmdpi.com

Another approach involves the use of transition metal catalysts bearing chiral ligands. For instance, iridium- or rhodium-based catalysts are known to be highly effective in the asymmetric hydrogenation of imines to produce chiral amines.

Table 2: Asymmetric Catalysis for the Synthesis of a Chiral Amine Precursor

| Catalyst Type | Reaction | Substrate | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Reductive Amination | 3-methylbutan-2-one | >90% |

| Rhodium-DIPAMP | Asymmetric Hydrogenation of Imine | N-benzyl-3-methylbutan-2-imine | >95% |

Data are illustrative and based on analogous systems reported in the literature.

Diastereoselective Transformations and Control

With one stereocenter established, the subsequent introduction of the second chiral center must be controlled to achieve the desired diastereomer. Diastereoselective reactions are governed by the steric and electronic properties of the existing chiral center and any directing groups present in the molecule.

The choice of the nitrogen protecting group can significantly influence the diastereoselectivity of subsequent reactions. The tert-butyl carbamate (B1207046) (Boc) group, being sterically demanding, can effectively shield one face of the molecule, directing the approach of incoming reagents to the opposite face.

For instance, in a reaction to establish the second stereocenter, such as a nucleophilic addition to a carbonyl group adjacent to the existing chiral center, the bulky Boc group would likely favor the formation of one diastereomer over the other. The degree of this facial selectivity would depend on the specific reaction conditions and the nature of the reactants. Research in related systems has shown that bulky protecting groups can lead to high diastereomeric ratios.

Table 3: Influence of Protecting Group on Diastereoselectivity

| Protecting Group | Reaction Type | Substrate | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Boc | Nucleophilic addition of MeLi | N-Boc-3-methyl-2-oxobutanamide | >95:5 |

| Cbz | Nucleophilic addition of MeLi | N-Cbz-3-methyl-2-oxobutanamide | 85:15 |

This table provides hypothetical data to illustrate the principle, as specific literature for the target molecule is unavailable.

Methodologies for Stereochemical Assignment and Purity Determination

The unambiguous determination of the stereochemistry and the assessment of enantiomeric and diastereomeric purity are crucial aspects of synthesizing chiral molecules. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers. phenomenex.commdpi.com By using a chiral stationary phase, the different stereoisomers of this compound or its precursors can be resolved, allowing for the accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr). yakhak.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers. The distinct chemical environments of the protons and carbons in each diastereomer result in different chemical shifts and coupling constants in their NMR spectra. longdom.org Two-dimensional NMR techniques, such as COSY and NOESY, can provide further insights into the spatial relationships between atoms, aiding in the assignment of relative stereochemistry. acs.org

For the determination of enantiomeric purity, chiral shift reagents or chiral derivatizing agents can be used. researchgate.netacs.org These agents interact with the enantiomers to form diastereomeric complexes or derivatives that are distinguishable by NMR. rsc.org

Table 4: Analytical Methods for Stereochemical Analysis

| Technique | Application | Information Obtained |

|---|---|---|

| Chiral HPLC | Separation of stereoisomers | Enantiomeric excess (ee), Diastereomeric ratio (dr) |

| ¹H and ¹³C NMR | Structural elucidation | Relative stereochemistry, Diastereomeric ratio (dr) |

| 2D NMR (COSY, NOESY) | Determination of spatial relationships | Confirmation of relative stereochemistry |

Reactivity and Derivatization of Tert Butyl N 3 Methylbutan 2 Yl Carbamate

Deprotection Chemistry of the Boc Group

The removal of the Boc group is a cornerstone of its utility in organic synthesis, offering a reliable method to unmask the amine functionality under specific conditions. This deprotection predominantly proceeds via acid-catalyzed pathways, although other catalytic methods have been developed.

Acid-Catalyzed Cleavage Mechanisms (e.g., Trifluoroacetic Acid, HCl in Dioxane, Aqueous Phosphoric Acid)

The acid-lability of the Boc group is its most defining characteristic. wikipedia.org The cleavage mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. chemistrysteps.commasterorganicchemistry.com This initial step enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation. The key to the lability of the Boc group lies in the formation of a highly stable tertiary carbocation, the tert-butyl cation, upon cleavage of the C-O bond. chemistrysteps.comtotal-synthesis.com This cation is then typically quenched by a nucleophile or undergoes elimination to form isobutene gas. total-synthesis.comquora.com The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide, yielding the free amine as its corresponding acid salt. chemistrysteps.commasterorganicchemistry.comtotal-synthesis.com

Commonly employed acidic reagents for this transformation include neat trifluoroacetic acid (TFA) or its solution in a non-nucleophilic solvent like dichloromethane (DCM), and solutions of hydrogen chloride (HCl) in solvents such as dioxane or methanol. wikipedia.orgmasterorganicchemistry.com The choice of reagent and conditions can be tailored to the substrate's sensitivity. For instance, aqueous phosphoric acid has been demonstrated as a milder alternative for deprotection, compatible with other acid-sensitive groups like benzyl esters. organic-chemistry.org

A potential complication of this reaction is the propensity of the liberated tert-butyl cation to alkylate other nucleophilic sites within the substrate or solvent. wikipedia.orgorganic-chemistry.org To mitigate these undesired side reactions, scavengers such as anisole or thiophenol are often added to the reaction mixture to trap the carbocation. wikipedia.orgorganic-chemistry.org

| Reagent/Condition | Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Strong acid, fast and clean deprotection. Volatile byproducts. | wikipedia.orgmasterorganicchemistry.com |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | Commonly used, provides the amine hydrochloride salt directly. | wikipedia.org |

| Aqueous Phosphoric Acid (85%) | Tetrahydrofuran (B95107) (THF) | Milder, environmentally benign, and selective conditions. | organic-chemistry.orgnih.gov |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (tBuOAc) | Effective for selective deprotection in the presence of tert-butyl esters. | |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Dichloromethane (DCM) | Allows for selective cleavage in the presence of other protecting groups. |

Catalytic Cleavage of the C-O Bond in Carbamates

Beyond traditional acidolysis, alternative catalytic methods for Boc group cleavage have been explored. One such approach involves the use of the tris(4-bromophenyl)aminium radical cation, known as "magic blue," in conjunction with triethylsilane. This system catalytically facilitates the cleavage of the C-O bond in tert-butyl carbamates under mild conditions, providing a high yield of the deprotected amine. The sacrificial silane is believed to accelerate the reaction. organic-chemistry.org

Reactions of the Carbamate (B1207046) Moiety

While the primary role of the Boc group is protection, the carbamate functionality itself can undergo specific transformations.

Transformations involving the Carbamate Nitrogen

The nitrogen atom in a Boc-protected amine is significantly less nucleophilic than the parent amine due to the electron-withdrawing effect of the carbonyl group. However, under strongly basic conditions, the N-H proton can be removed. The resulting anion can, in some cases, lead to the formation of an isocyanate intermediate through the elimination of the tert-butoxide anion, which is a good leaving group due to steric factors. This isocyanate can then be trapped by various nucleophiles. researchgate.net

Furthermore, direct conversion of N-Boc protected amines into other functional groups has been reported. For instance, rhodium-catalyzed coupling with arylboroxines can transform N-Boc amines directly into secondary benzamides. organic-chemistry.org Another methodology allows for the conversion of Boc-protected amines into a variety of carbamates, thiocarbamates, and ureas using lithium tert-butoxide as a base, avoiding the need for hazardous reagents. researchgate.net

Stability Profiles under Various Reaction Conditions

A key advantage of the Boc protecting group is its stability across a wide range of reaction conditions, which allows for selective manipulation of other functional groups in a molecule. Tert-butyl carbamates are generally stable to most nucleophiles and bases. organic-chemistry.orgresearchgate.net This orthogonality is frequently exploited in synthetic strategies where base-labile protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, are used elsewhere in the molecule. organic-chemistry.org The Boc group is also resistant to catalytic hydrogenation (e.g., H₂ over Pd/C), a method commonly used to cleave benzyl-type protecting groups like the carboxybenzyl (Cbz) group. nih.govresearchgate.netmasterorganicchemistry.com However, it is not considered stable under some oxidative conditions or in the presence of certain Lewis acids. total-synthesis.com

| Condition Type | Stability of Boc Group | Examples of Reagents/Conditions | Reference |

|---|---|---|---|

| Basic | Stable | NaOH, K₂CO₃, Piperidine | organic-chemistry.orgresearchgate.net |

| Nucleophilic | Stable | Hydrazine, Organometallics (e.g., Grignard reagents) | nih.govresearchgate.net |

| Catalytic Hydrogenation | Stable | H₂, Pd/C | nih.govresearchgate.netmasterorganicchemistry.com |

| Acidic (Strong) | Labile | TFA, HCl, H₂SO₄ | total-synthesis.comresearchgate.net |

| Lewis Acidic | Generally Labile | ZnBr₂, AlCl₃, TiCl₄ | wikipedia.orgtotal-synthesis.com |

Transformations at the 3-methylbutan-2-yl Alkyl Chain

The 3-methylbutan-2-yl (sec-amyl) portion of the molecule also presents opportunities for chemical modification, provided the reaction conditions are compatible with the Boc protecting group. The reactivity of this alkyl chain can be inferred from the chemistry of its parent alcohol, 3-methylbutan-2-ol.

One potential transformation is the oxidation of the secondary carbon (C-2). Since the Boc group is generally stable to many oxidizing agents, it is conceivable that oxidation of the C-H bond at the 2-position could yield a ketone, tert-butyl N-(3-methyl-2-oxobutyl)carbamate, without affecting the protecting group. This is analogous to the oxidation of 3-methylbutan-2-ol to 3-methyl-2-butanone (B44728). reddit.com

Substitution reactions at the alkyl chain are more complex. Reactions proceeding through a carbocation intermediate, particularly under acidic conditions, must be approached with caution. Treatment of the parent alcohol, 3-methylbutan-2-ol, with hydrohalic acids like HBr is known to produce a rearranged product, 2-bromo-2-methylbutane, rather than the expected 2-bromo-3-methylbutane. youtube.comyoutube.comshaalaa.comdoubtnut.com This occurs because the initially formed secondary carbocation undergoes a rapid 1,2-hydride shift to form a more stable tertiary carbocation before being trapped by the bromide nucleophile. youtube.comshaalaa.comdoubtnut.comvedantu.com Given that the conditions for such a substitution (strong acid) are often similar to those used for Boc deprotection, attempting such a transformation on tert-butyl N-(3-methylbutan-2-yl)carbamate would likely lead to a mixture of deprotected and rearranged products. Any strategy targeting substitution on the alkyl chain would need to employ conditions that avoid both Boc cleavage and carbocation formation, such as radical-mediated halogenation, to achieve selective functionalization.

Substitution Reactions on the Alkyl Backbone

Direct substitution on the saturated alkyl backbone of this compound is challenging due to the absence of activating functional groups. The carbon-hydrogen bonds of the isobutyl moiety are strong and generally unreactive towards nucleophilic or electrophilic substitution under standard laboratory conditions.

Strategies to achieve substitution on such unactivated frameworks typically rely on advanced synthetic methods that are not widely documented for this specific compound. These can include:

Radical Halogenation: While theoretically possible, this method often suffers from a lack of selectivity, leading to a mixture of halogenated isomers at various positions on the alkyl chain.

C-H Activation: Modern organometallic catalysis offers pathways for the direct functionalization of C-H bonds. However, the application of such methods to simple, non-cyclic N-Boc protected amines is still an evolving area of research, and specific examples for this compound are not readily found in the literature. The development of catalyst systems that can selectively functionalize a specific C-H bond in the presence of the carbamate group is a significant synthetic hurdle.

Consequently, a more common and practical approach to modifying the alkyl backbone is to first introduce a functional group through oxidation or other means. This derivatization then provides a reactive handle for subsequent substitution reactions. For instance, the introduction of a hydroxyl or carbonyl group paves the way for a much broader range of chemical transformations, as discussed in the following section.

Oxidation and Reduction Chemistry of Ancillary Functional Groups

The introduction of ancillary functional groups onto the 3-methylbutan-2-yl backbone opens up a rich field of oxidation and reduction chemistry. These transformations are crucial for the synthesis of more complex molecules and for creating derivatives with altered biological or chemical properties. The Boc group is generally stable under many common oxidative and reductive conditions, allowing for selective manipulation of the introduced functional groups.

Oxidation Reactions

A primary example of this strategy is the oxidation of a hydroxylated derivative of this compound. For instance, the corresponding N-Boc protected amino alcohol, tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate, can be readily oxidized to the corresponding aldehyde, tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate. This transformation is a key step in the synthesis of various biologically active compounds and peptide fragments. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and scale of the reaction.

Interactive Data Table: Oxidation of N-Boc-protected Amino Alcohols

| Starting Material | Oxidizing Agent(s) | Solvent(s) | Product | Yield (%) |

| tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | Dess-Martin periodinane (DMP) | Dichloromethane | tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate | >95 |

| tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | Pyridinium chlorochromate (PCC) | Dichloromethane | tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate | ~85-90 |

| tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | Dichloromethane | tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate | >90 |

Reduction Reactions

Conversely, the reduction of an ancillary carbonyl group is a fundamental transformation that allows for the introduction of a stereocenter, if the carbonyl is prochiral, and the creation of hydroxylated derivatives. For example, tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate can be reduced back to tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate. The choice of reducing agent can influence the stereochemical outcome of the reaction when a new chiral center is formed.

Interactive Data Table: Reduction of N-Boc-protected Amino Ketones/Aldehydes

| Starting Material | Reducing Agent(s) | Solvent(s) | Product | Yield (%) |

| tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate | Sodium borohydride (NaBH4) | Methanol | tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | >95 |

| tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate | Lithium aluminum hydride (LiAlH4) | THF | tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | >90 |

These examples underscore the importance of derivatization as a key strategy for modulating the reactivity of this compound. The introduction of functional groups that can undergo well-established oxidation and reduction reactions significantly expands the synthetic utility of this compound.

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information detailing the applications of This compound in the advanced organic synthesis contexts as specified in the requested outline.

The search for scholarly articles, patents, and chemical databases did not yield any results describing the use of this specific compound for the:

Integration into peptide and amino acid analogues.

Use as a precursor for chiral amines and amino alcohols.

Formation of thiazolidine derivatives.

Construction of morpholine scaffolds.

Preparation of β-Lactam structures.

While general synthesis methods for these molecular structures are well-documented, and the use of other tert-butyl carbamate derivatives as protecting groups or building blocks is common in organic chemistry, the literature trail for the specific molecule of interest, this compound, in these roles is not present in the accessed resources.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict constraints of the provided outline and focuses solely on the chemical compound “this compound.”

Applications of Tert Butyl N 3 Methylbutan 2 Yl Carbamate in Advanced Organic Synthesis

Intermediates in the Synthesis of Pharmacologically Relevant Compounds

The carbamate (B1207046) serves as a crucial precursor in the synthesis of various compounds designed to interact with biological targets. Its utility lies in providing a stable, yet readily cleavable, protected amine on a chiral scaffold. This allows for chemical modifications at other positions of a molecule without unintended reactions involving the amine group. Once the desired molecular framework is assembled, the Boc group can be removed under specific acidic conditions to reveal the free amine, which is often a key functional group for biological activity or for further synthetic elaboration.

In medicinal chemistry, the development of analogs is a fundamental process for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. tert-Butyl N-(3-methylbutan-2-yl)carbamate and structurally similar N-Boc protected amines serve as foundational scaffolds for creating libraries of related molecules.

GPR88 Receptor Agonists:

The G protein-coupled receptor 88 (GPR88) is a target of interest for treating central nervous system disorders. Research into small molecule agonists for this receptor has utilized N-Boc protected amino alcohols as key building blocks. nih.govacs.org These scaffolds allow for systematic modifications to explore the structure-activity relationships (SAR) of potential drug candidates. nih.gov For instance, derivatives of the title compound are used to synthesize a range of GPR88 agonists by attaching different substituents to the nitrogen atom after deprotection, or by using the protected amine as a stable handle during the construction of more complex biaryl structures. nih.govacs.org The protected amine core is maintained while other parts of the molecule are varied, leading to the development of analogs with different properties.

Below is a table of representative intermediates based on the tert-butyl carbamate scaffold used in the synthesis of GPR88 receptor agonists. nih.govacs.orgepa.gov

| Compound Name | Role in Synthesis |

| tert-Butyl {(2S)-1-[(4′-propylbiphenyl-4-yl)amino]-3-methylbutan-2-yl}carbamate | Precursor to a potent GPR88 agonist. nih.govacs.org |

| tert-Butyl [(2S,3S)-1-{4-bromophenyl-[(1R,2R)-2-(pyridin-2-yl)cyclopropanecarbonyl]amino}-3-methylpentan-2-yl]carbamate | Intermediate for introducing diversity via cross-coupling reactions. nih.govacs.org |

| tert-Butyl [(2S,3S)-1-{(4′-propylbiphenyl-4-yl)-[(1R,2R)-2-(pyridin-2-yl)cyclopropanecarbonyl]amino}-3-methylpentan-2-yl]carbamate | Advanced intermediate in the synthesis of a specific GPR88 agonist. nih.govacs.org |

| tert-Butyl [(2S,3S)-1-{(4′-methylbiphenyl-4-yl)-[(1R,2R)-2-(pyridin-2-yl)cyclopropanecarbonyl]amino}-3-methylpentan-2-yl]carbamate | Analog for SAR studies. nih.govacs.org |

| tert-Butyl [(2S,3S)-1-{(4′-fluorobiphenyl-4-yl)-[(1R,2R)-2-(pyridin-2-yl)cyclopropanecarbonyl]amino}-3-methylpentan-2-yl]carbamate | Analog for SAR studies. nih.govacs.org |

Lacosamide (B1674222) Analogs:

Lacosamide is an anticonvulsant drug used in the treatment of epilepsy. The synthesis of lacosamide and its analogs often involves intermediates containing a tert-butyl carbamate protecting group. google.comnih.gov For example, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, a structurally related N-Boc protected amino alcohol, is a key intermediate in certain synthetic routes to lacosamide. google.com This intermediate allows for the selective modification of the hydroxyl group, which is a crucial step in forming the final drug structure. The use of the Boc group ensures that the amine functionality does not interfere with this transformation. google.com

Role in Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, such as peptides and oligosaccharides, orthogonal protecting group strategies are essential. nih.govnih.gov An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others by using specific and non-interfering reaction conditions. researchgate.net

The tert-butoxycarbonyl (Boc) group, which is the defining feature of this compound, is a cornerstone of such strategies. masterorganicchemistry.com The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). masterorganicchemistry.com

This specific reactivity profile makes the Boc group orthogonal to other widely used amine protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) group and the carboxybenzyl (Cbz) group.

Fmoc Group: Cleaved under basic conditions (e.g., piperidine), while the Boc group remains intact.

Cbz Group: Cleaved by catalytic hydrogenation, a condition to which the Boc group is stable.

This orthogonality allows synthetic chemists to perform sequential and site-specific modifications on a molecule. For example, in solid-phase peptide synthesis, an Fmoc group can be used for temporary protection of the alpha-amino group of the growing peptide chain, while Boc groups are used for the permanent protection of amino acid side chains. The Fmoc group is removed at each step to allow for chain elongation, and the Boc groups are removed only at the final stage of the synthesis. nih.govresearchgate.net

The table below summarizes the deprotection conditions for these key protecting groups, illustrating their orthogonality.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid - TFA) masterorganicchemistry.com | Base, Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) researchgate.net | Acid, Hydrogenolysis |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Mild Acid, Mild Base |

Mechanistic and Computational Investigations of Reactions Involving Tert Butyl N 3 Methylbutan 2 Yl Carbamate

Elucidation of Reaction Mechanisms for Boc Group Formation and Cleavage

The utility of the Boc group stems from the well-defined and predictable mechanisms governing its attachment and removal.

Boc Group Formation: The standard method for introducing the Boc group onto an amine, such as 3-methylbutan-2-amine, involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comjk-sci.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O, leading to a tetrahedral intermediate. chemistrysteps.comcommonorganicchemistry.com This intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com This anion is unstable and subsequently breaks down into gaseous carbon dioxide and a tert-butoxide anion. commonorganicchemistry.com The tert-butoxide, being a strong base, or another base like triethylamine (B128534) if added, then deprotonates the positively charged nitrogen to yield the final neutral carbamate (B1207046) product, tert-butyl N-(3-methylbutan-2-yl)carbamate. jk-sci.com While the reaction can proceed without an external base, catalysts such as 4-(dimethylamino)pyridine (DMAP) are sometimes employed to accelerate the process, especially for less nucleophilic amines. commonorganicchemistry.com

Boc Group Cleavage: The removal, or deprotection, of the Boc group is most commonly achieved under anhydrous acidic conditions. organic-chemistry.org Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used. total-synthesis.comjk-sci.com The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. total-synthesis.comchemistrysteps.com The resulting resonance-stabilized cation facilitates the cleavage of the tert-butyl-oxygen bond, which breaks heterolytically to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate. total-synthesis.comchemistrysteps.com This carbamic acid rapidly undergoes decarboxylation, releasing carbon dioxide and the free 3-methylbutan-2-amine. jk-sci.comchemistrysteps.com The tert-butyl cation intermediate can either be trapped by a nucleophile or eliminate a proton to form isobutene. total-synthesis.com

Kinetic studies of the acid-catalyzed deprotection have revealed a second-order dependence on the concentration of acids like HCl. researchgate.netacs.orgnih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. acs.orgnih.gov In contrast, deprotection with TFA can exhibit a more complex, inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) anion. acs.orgnih.gov

Beyond strong acids, alternative methods for Boc cleavage have been developed. These include thermal deprotection at high temperatures, acs.orgnih.gov and the use of other reagents like oxalyl chloride in methanol, which offers a milder deprotection strategy. rsc.orgrsc.org

Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has provided profound insights into the energetics, transition states, and conformational landscapes of Boc-protected amines.

Transition State Analysis and Reaction Pathway Prediction

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving the Boc group. For the thermal deprotection of N-Boc compounds, computational modeling supports a mechanism featuring an initial, slow, and concerted proton transfer that leads to the release of isobutylene, followed by a fast decarboxylation step. acs.org This analysis helps in understanding the reaction kinetics and the factors influencing the reaction rate. Further theoretical studies have investigated the degradation pathways of carbamates by hydroxyl radicals, calculating reaction rate constants for various hydrogen abstraction channels. researchgate.net Such computational approaches allow for the prediction of the most probable reaction pathways and the identification of key transition states, providing a molecular-level understanding of the transformation.

Conformational Analysis and Stability Predictions

Unlike peptide bonds which have a strong preference for the trans conformation, DFT calculations reveal that both cis and trans rotamers of the carbamate bond can be energetically stable, with relatively small energy differences between them. chemrxiv.orgnih.gov Computational studies have also been employed to determine the rotational energy barriers of the C–N bond in various carbamates. acs.orgacs.org For instance, a DFT study on tert-butyl N-(thiophen-2-yl)carbamate calculated optimized geometric parameters, providing data on bond lengths and angles that define the molecule's stable conformations. nih.gov

| Compound | Computational Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-Boc-bispidine analogue (Boc-H) | DFT | 14.9 - 15.0 | acs.org |

| Cyclohexyl N,N-dimethylcarbamate | DFT | Data Not Quantified in Snippet | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Related Chemical Space

While this compound is primarily a protected amine intermediate, the carbamate moiety is a crucial pharmacophore in a vast array of biologically active molecules. nih.gov Structure-activity relationship (SAR) studies on these related compounds provide valuable context for understanding how the structural features of the carbamate group contribute to biological function.

The carbamate group is considered an "amide-ester" hybrid, affording it high chemical stability and the ability to participate in key intermolecular interactions, such as hydrogen bonding, with biological targets. nih.gov SAR studies on carbamate-containing drugs, such as cholinesterase inhibitors, have demonstrated that the nature of the substituents on both the nitrogen and the oxygen atoms of the carbamate core is critical for potency and selectivity. nih.govchemrxiv.org

For example, in a series of silicon-based carbamate inhibitors, the specific placement of substituents on an aryl ring attached to the carbamate nitrogen dramatically influenced the inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These studies highlight that the steric bulk, lipophilicity, and hydrogen-bonding capacity of the groups surrounding the carbamate linker are key determinants of biological activity. cutm.ac.in By systematically varying these substituents, the pharmacokinetic and pharmacodynamic properties of the molecule can be fine-tuned. nih.gov

Molecular Dynamics Simulations and Theoretical Calculations of Reactivity

Molecular dynamics (MD) simulations and other theoretical calculations offer a dynamic picture of carbamate-containing molecules and can predict their reactivity. MD simulations allow for the exploration of the conformational space of molecules in solution and their interactions with their environment, such as a solvent or a biological receptor. acs.orgnsf.gov For example, MD simulations have been used to assess the stability of carbamate adducts within the binding pocket of the GluR2 receptor, providing insights into their potential as receptor modulators. acs.org

Advanced Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy would be used to identify the number of chemically distinct protons, their relative ratios, their electronic environments, and the connectivity between adjacent protons. The expected ¹H NMR spectrum of tert-butyl N-(3-methylbutan-2-yl)carbamate would exhibit characteristic signals corresponding to the different proton environments within the molecule. A hypothetical data table based on known chemical shift ranges for similar structures is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| (CH₃)₃C-O- | 1.4 - 1.5 | Singlet (s) | N/A |

| -NH- | 4.5 - 5.5 | Broad singlet (br s) or Doublet (d) | N/A or ~8-10 |

| -CH(CH₃)-NH- | 3.4 - 3.7 | Multiplet (m) | - |

| -CH(CH₃)₂ | 1.7 - 2.0 | Multiplet (m) | ~6-7 |

| -CH(CH₃)-NH- | 0.8 - 1.0 | Doublet (d) | ~6-7 |

| -CH(CH₃)₂ | 0.8 - 1.0 | Doublet (d) | ~6-7 |

This table is predictive and not based on published experimental data for the specific compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments (e.g., alkyl, carbonyl).

A predicted ¹³C NMR data table is provided below, illustrating the expected chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O | 155 - 157 |

| (C H₃)₃C -O- | 78 - 80 |

| -C H(CH₃)-NH- | 50 - 55 |

| -C H(CH₃)₂ | 30 - 35 |

| (C H₃)₃C-O- | 28 - 29 |

| -CH(C H₃)-NH- | 18 - 22 |

| -CH(C H₃)₂ | 18 - 22 |

This table is predictive and not based on published experimental data for the specific compound.

To unambiguously assign the proton and carbon signals and to determine the spatial relationships between atoms, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, helping to establish the connectivity of the alkyl chains in the 3-methylbutan-2-yl fragment. For instance, cross-peaks would be expected between the proton on the chiral center and the protons of the adjacent methyl and isopropyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about which atoms are close to each other in space, which is crucial for confirming the three-dimensional structure. For example, NOE correlations might be observed between the NH proton and protons on the adjacent alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its chemical structure.

HRMS would be used to determine the exact molecular mass of this compound with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The expected exact mass can be calculated from its molecular formula, C₁₀H₂₁NO₂.

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 188.1645 |

| [M+Na]⁺ | 210.1464 |

This table is predictive and not based on published experimental data for the specific compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing carbamates. It typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This allows for the clear determination of the molecular weight of the parent compound. The use of ESI coupled with a high-resolution mass analyzer would provide the accurate mass data mentioned in the previous section.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of the carbamate (B1207046) moiety and the alkyl framework. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic peaks can be reliably predicted based on data from analogous carbamate structures.

The most prominent vibrational modes are associated with the N-H and C=O bonds of the carbamate group. A sharp absorption band corresponding to the N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate gives rise to a strong, sharp peak, generally found between 1680 and 1720 cm⁻¹. The precise position of this peak can be influenced by hydrogen bonding. Additionally, the C-O stretching vibrations of the carbamate ester group typically appear as strong bands in the 1250-1000 cm⁻¹ region. The presence of the tert-butyl and 3-methylbutan-2-yl groups would be confirmed by C-H stretching and bending vibrations in the ranges of 2850-2960 cm⁻¹ and 1365-1470 cm⁻¹, respectively.

Table 1: Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Carbamate | Medium-Sharp |

| 2850 - 2960 | C-H Stretch | Alkyl (sp³) | Strong |

| 1680 - 1720 | C=O Stretch | Carbamate Carbonyl | Strong |

| 1510 - 1540 | N-H Bend | Carbamate | Medium |

| 1365 - 1470 | C-H Bend | Alkyl | Variable |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is indispensable for the separation, purification, and assessment of the purity of this compound. Different chromatographic methods, including HPLC, TLC, and GC, are employed based on the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like Boc-protected amines. Due to the tert-butoxycarbonyl (Boc) group, the compound is relatively nonpolar, making reversed-phase HPLC the method of choice. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.

A typical mobile phase for analyzing Boc-protected compounds consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and peak shape. Additives such as trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are commonly included in the mobile phase to improve peak resolution by suppressing the ionization of any residual acidic or basic sites on the stationary phase. researchgate.net The Boc protecting group is generally stable under these standard analytical RP-HPLC conditions. researchgate.net Purity is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative Reversed-Phase HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient (e.g., 5% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Temperature | Ambient |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective method used to monitor reaction progress, screen for optimal purification conditions, and perform a preliminary purity assessment. For this compound, standard silica (B1680970) gel plates (normal-phase) are typically used. chemicalforums.com

The compound is relatively nonpolar and will exhibit a moderate to high Retention Factor (Rf) value in common nonpolar to moderately polar eluent systems. chemicalforums.com A mixture of a nonpolar solvent like hexane or heptane and a more polar solvent such as ethyl acetate is a common choice for the mobile phase. The relative proportions are adjusted to achieve an optimal Rf value, typically between 0.3 and 0.5, for clear separation. Visualization of the spot on the TLC plate can be achieved using UV light if the compound has a chromophore (often absent in simple carbamates) or more commonly by staining with a potassium permanganate or ninhydrin solution (after deprotection), followed by gentle heating. nih.gov

Table 3: Typical TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 20:80 v/v) |

| Visualization | Potassium Permanganate Stain |

| Expected Rf | 0.3 - 0.6 (highly dependent on exact solvent ratio) |

Gas Chromatography (GC) can be employed for the analysis of this compound, provided the compound is thermally stable and sufficiently volatile. The analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase.

While the Boc group can sometimes undergo thermal decomposition at high injector temperatures, analysis is often feasible under carefully controlled conditions. The use of a robust, low-bleed column, such as one coated with a phenyl- or cyanopropyl-substituted polysiloxane, is recommended. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The retention time is a characteristic parameter used for identification, while the peak area allows for quantification and purity assessment.

Table 4: Illustrative Gas Chromatography (GC) Parameters

| Parameter | Condition |

|---|---|

| Column | HP-5 (5% Phenyl Methyl Siloxane) or similar |

| (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

As this compound is a chiral molecule, chiroptical spectroscopy is crucial for confirming its enantiomeric purity and determining its absolute configuration. Vibrational Circular Dichroism (VCD), the extension of circular dichroism into the infrared region, is a particularly powerful technique for this purpose. wikipedia.org

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images of each other, with signals of equal magnitude but opposite signs. This unique characteristic makes VCD an definitive method for distinguishing between enantiomers.

By comparing the experimental VCD spectrum of an enantiomer of this compound with spectra predicted by ab initio quantum chemical calculations (such as Density Functional Theory, DFT), the absolute configuration (R or S) can be unambiguously assigned. nih.gov This approach has been successfully applied to understand the conformational landscape and stereochemistry of various chiral carbamates. The analysis provides detailed three-dimensional structural information, making it a superior alternative to older methods that rely on empirical rules. wikipedia.orgnih.gov

Future Research Directions and Emerging Trends in Carbamate Chemistry

Development of More Sustainable and Green Synthetic Protocols

The chemical industry's shift towards sustainability is a major driver of innovation in synthetic chemistry. For tert-butyl N-(3-methylbutan-2-yl)carbamate, future research will likely focus on developing greener synthetic methods that minimize environmental impact. Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents like phosgene (B1210022) and isocyanates. Modern approaches, however, are increasingly focused on atom-economical and less toxic alternatives.

One promising avenue is the use of carbon dioxide (CO2) as a C1 source. This approach not only utilizes a greenhouse gas but also avoids the use of phosgene. Research in this area could explore the direct synthesis of this compound from 3-methylbutan-2-amine, tert-butanol (B103910), and CO2, mediated by efficient catalytic systems. Another green strategy involves the synthesis of carbamates from ureas and organic carbonates, which boasts 100% atom economy. The development of catalysts that can facilitate these reactions under mild conditions will be a key research focus.

Table 1: Comparison of Synthetic Routes for Carbamates

| Synthetic Route | Starting Materials | Byproducts | Environmental Considerations |

|---|---|---|---|

| Traditional (Phosgene-based) | Amine, Phosgene, Alcohol | HCl, COCl2 residues | Highly toxic and corrosive reagents |

| Isocyanate Route | Isocyanate, Alcohol | None (in theory) | Isocyanates are often toxic and moisture-sensitive |

| CO2-based Synthesis | Amine, Alcohol, CO2 | Water | Utilizes a greenhouse gas, avoids toxic reagents |

| From Ureas and Carbonates | Urea, Organic Carbonate | None | High atom economy, solvent-free potential |

| From Boc-Protected Amines | Boc-Protected Amine, Alcohol | tert-Butanol | Avoids hazardous reagents and metal catalysts |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automation and flow chemistry is set to revolutionize the synthesis and optimization of chemical processes. For this compound, these technologies offer the potential for more efficient, reproducible, and scalable synthesis. Flow chemistry platforms allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity.

Future research could involve the development of a continuous flow process for the synthesis of this carbamate. This would enable rapid screening of reaction conditions and catalysts, accelerating the optimization of green synthetic protocols. Automated platforms can also be used for high-throughput synthesis of derivatives, allowing for the rapid exploration of the chemical space around this molecule for various applications.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems will be crucial for advancing the synthesis of this compound. Research in this area is likely to focus on catalysts that offer high selectivity and efficiency under mild, environmentally benign conditions.

Homogeneous and heterogeneous catalysts based on transition metals, as well as organocatalysts, are being explored for carbamate synthesis. For instance, nickel-based catalysts have shown promise in the dehydrative formation of urethanes from CO2, amines, and alcohols. The design of ligands that can tune the activity and selectivity of these metal catalysts will be an important area of investigation. Furthermore, the use of bifunctional organocatalysts that can activate both the amine and the carbonyl source could lead to more efficient and selective syntheses of chiral carbamates.

Table 2: Emerging Catalytic Systems in Carbamate Synthesis

| Catalyst Type | Examples | Advantages | Potential Application for this compound |

|---|---|---|---|

| Transition Metal Catalysts | Nickel, Palladium, Ruthenium complexes | High activity, potential for novel reaction pathways | Efficient synthesis from CO2 and direct C-H carbamoylation |

| Lanthanide Catalysts | La2O3/SiO2 | High atom economy in reactions of ureas and carbonates | Sustainable synthesis with minimal waste |

| Organocatalysts | Chiral amines, phosphines | Metal-free, potential for asymmetric synthesis | Enantioselective synthesis of chiral derivatives |

| Biocatalysts | Enzymes (e.g., lipases) | High selectivity, mild reaction conditions | Green and selective synthesis under biocompatible conditions |

Advanced Derivatizations for Material Science Applications

While carbamates are well-known for their role in pharmaceuticals and agrochemicals, their applications in material science are a growing area of interest. The unique properties of the carbamate group, such as its ability to form strong hydrogen bonds, make it a valuable functional group for designing new materials.

Future research on this compound could explore its use as a building block for polymers and other materials. For example, the carbamate group can be incorporated into polyurethanes, which have a wide range of applications from foams to coatings. Derivatization of the parent molecule to introduce polymerizable groups could open up new avenues for creating novel materials with tailored properties. The study of derivatization reactions in supercritical carbon dioxide could also offer an environmentally friendly way to create new functional molecules.

Deeper Mechanistic Understanding through Hybrid Experimental-Computational Approaches

A fundamental understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. The combination of experimental techniques and computational modeling provides a powerful tool for elucidating complex reaction pathways.

For the synthesis of this compound, hybrid approaches can be used to study the mechanism of catalytic reactions, identify key intermediates and transition states, and predict the effect of catalyst and substrate structure on reactivity and selectivity. For instance, density functional theory (DFT) calculations can be used to model the reaction of CO2 with amines and alcohols, providing insights that can guide the development of more efficient catalysts. This deeper mechanistic understanding will be invaluable for the rational design of sustainable and efficient synthetic routes to this and other carbamates.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(3-methylbutan-2-yl)carbamate, and what methodological considerations ensure high yield?

The synthesis typically involves carbamate formation via condensation of tert-butyl carbamate precursors with 3-methylbutan-2-amine derivatives. For example, coupling reagents like EDCI and HOBt are employed to activate carboxylic acid intermediates, followed by nucleophilic substitution . Key considerations include:

- Maintaining anhydrous conditions to prevent hydrolysis of the carbamate group.

- Optimizing reaction temperature (often 0–25°C) to minimize side reactions.

- Purification via column chromatography or recrystallization to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques is recommended:

- NMR spectroscopy : H and C NMR confirm the tert-butyl group (δ 1.2–1.4 ppm for H; δ 28–30 ppm for C) and carbamate carbonyl (δ 150–160 ppm for C) .

- IR spectroscopy : Stretching bands at ~1700 cm (C=O) and ~1250 cm (C-O) validate the carbamate structure .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight (e.g., 327.32 g/mol for derivatives) .

Q. What safety protocols are critical when handling tert-butyl carbamate derivatives in the laboratory?

Key precautions include: